Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate
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Overview
Description
Bicyclo[221]heptane-2,3-diyldimethanediyl dimethanesulfonate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-2,3-diyldimethanamine
- Bicyclo[2.2.1]heptane-2,3-diyldimethanol
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-
Uniqueness
Bicyclo[22
Properties
CAS No. |
2434-89-1 |
---|---|
Molecular Formula |
C11H20O6S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]heptanyl]methyl methanesulfonate |
InChI |
InChI=1S/C11H20O6S2/c1-18(12,13)16-6-10-8-3-4-9(5-8)11(10)7-17-19(2,14)15/h8-11H,3-7H2,1-2H3 |
InChI Key |
HZSKYVAPSHVKKF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1C2CCC(C2)C1COS(=O)(=O)C |
Origin of Product |
United States |
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